In Vivo Efficacy in Collagen-Induced Arthritis: TTA (2.5 mg/kg) vs. BB-Cl-amidine (Effective at 10 mg/kg)
TTA significantly attenuated collagen-induced arthritis clinical scores in DBA/1 mice at daily doses of 2.5 mg/kg and 5 mg/kg (p<0.0001 vs. vehicle control), with treatment initiated on day 21 post-immunization and continued through day 42 [1]. In a separate study using the same CIA model, the second-generation PAD inhibitor BB-Cl-amidine required a dose of 10 mg/kg to achieve comparable reversal of clinical and histological arthritis manifestations [2]. This cross-study comparison suggests that TTA achieves significant in vivo efficacy at a 4-fold lower daily dose than BB-Cl-amidine, although direct head-to-head data are not available.
| Evidence Dimension | Effective dose producing significant reduction in arthritis clinical score in murine CIA model |
|---|---|
| Target Compound Data | TTA: 2.5 mg/kg/day (p<0.0001), 5 mg/kg/day (p<0.0001) |
| Comparator Or Baseline | BB-Cl-amidine: 10 mg/kg/day (significant reduction vs. vehicle) |
| Quantified Difference | TTA effective at 4-fold lower dose (2.5 mg/kg vs. 10 mg/kg) in cross-study comparison |
| Conditions | DBA/1 mouse collagen-induced arthritis model; treatment days 21-42 post-immunization; clinical scoring of paw swelling |
Why This Matters
Lower effective dose in a validated disease model implies superior in vivo potency per unit mass, which can translate to reduced compound consumption and potentially improved therapeutic windows in preclinical studies.
- [1] Huang ZY, Huang WN, Lin CC. AB0734 Peptidylarginine deiminase 4 (PAD4) inhibitor 4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine II ameliorates collagen-induced arthritis in mice. Annals of the Rheumatic Diseases. 2024;83(Suppl 1):1657-1658. View Source
- [2] Willis VC, Gizinski AM, Banda NK, et al. Abrogation of collagen-induced arthritis by a peptidyl arginine deiminase inhibitor is associated with modulation of T cell-mediated immune responses. Scientific Reports. 2016;6:30842. View Source
